4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione
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Overview
Description
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H10N2O6. It is known for its unique structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate amines and hydroxylating agents. One common method includes the use of 1,5-diamino-4,8-dihydroxyanthraquinone as a precursor, which undergoes further functionalization to introduce additional hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in dye synthesis and other applications .
Scientific Research Applications
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: A closely related compound with similar functional groups but different substitution patterns.
1,4,5,8-Tetrahydroxyanthraquinone: Another anthraquinone derivative with multiple hydroxyl groups but lacking amino groups
Uniqueness
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in dye synthesis, pharmaceuticals, and material science .
Properties
CAS No. |
6370-88-3 |
---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O6/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2,17-20H,15-16H2 |
InChI Key |
XBVUXRZERLDXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3N)O)O)N |
Origin of Product |
United States |
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